1-(3-Ethoxyoxan-4-yl)ethanamine
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Overview
Description
1-(3-Ethoxyoxan-4-yl)ethanamine is an organic compound that belongs to the class of amines It features an ethanamine group attached to a 3-ethoxyoxan-4-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Ethoxyoxan-4-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 3-ethoxyoxan-4-ol with ethanamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethoxyoxan-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or other amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
1-(3-Ethoxyoxan-4-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxyoxan-4-yl)ethanamine involves its interaction with specific molecular targets. The ethanamine group can act as a nucleophile, participating in various biochemical pathways. The compound may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethanamine: A simpler amine with similar nucleophilic properties.
3-Ethoxyoxan-4-ol: Shares the oxan-4-yl moiety but lacks the ethanamine group.
N-Ethyl-Ethanamine: Another amine with a different substitution pattern.
Uniqueness
1-(3-Ethoxyoxan-4-yl)ethanamine is unique due to the combination of the 3-ethoxyoxan-4-yl and ethanamine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-(3-ethoxyoxan-4-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-3-12-9-6-11-5-4-8(9)7(2)10/h7-9H,3-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAOZTYTSMSXLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1COCCC1C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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